2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(9(11)12)10-2-7-4-13-5-8(7)3-10/h6-8H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHCGZFRDKVQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2COCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid generally involves:
- Construction of the fused furo-pyrrole ring system via cyclization of appropriate precursors.
- Introduction of the propanoic acid side chain through alkylation or carboxylation steps.
- Control of stereochemistry at key chiral centers to obtain the desired isomer.
- Purification and characterization of the final product.
Stereochemical Control and Purification
- Stereochemical purity is crucial due to the biological activity of such heterocyclic acids.
- Chiral catalysts or resolution techniques may be employed to obtain optically active forms.
- Purification typically involves extraction, crystallization, and chromatographic methods.
- Characterization is performed using spectroscopic techniques such as FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
Data Table: Summary of Key Preparation Methods
Research Findings and Notes
- The acid-catalyzed Claisen–Schmidt condensation followed by cyclization is a well-established route for related heterocyclic systems, providing a reliable pathway to fused ring systems similar to the furo-pyrrole core.
- Green chemistry approaches using aqueous media and catalyst-free conditions have been demonstrated for complex heterocycles, suggesting potential for adaptation to this compound's synthesis.
- Microwave-assisted methods provide an efficient alternative to conventional heating, reducing reaction times significantly without compromising yields or purity.
- Although direct literature detailing the exact preparation of this compound is limited, these methodologies represent the most plausible and experimentally supported approaches based on analogous compounds and heterocyclic synthesis principles.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific
Biological Activity
Overview
2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid is a heterocyclic compound characterized by a unique fusion of furan and pyrrole ring systems. This compound has garnered interest for its potential biological activities, although comprehensive studies are still limited. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
- IUPAC Name : 2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid
- Molecular Formula : C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- CAS Number : 2098066-46-5
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural characteristics suggest potential interactions with various molecular targets, including enzymes and receptors. These interactions may occur through:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules.
- Hydrophobic Interactions : The hydrophobic regions of the compound may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of furan and pyrrole have been shown to scavenge free radicals effectively. While specific studies on this compound are sparse, its structural analogs suggest potential antioxidant activity.
Neuroprotective Effects
Preliminary studies suggest that related compounds may offer neuroprotective benefits. For example:
- Case Study : A study on pyrrole derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests that this compound could potentially exhibit similar neuroprotective effects.
Antimicrobial Activity
Compounds containing fused ring systems have also shown antimicrobial properties. The specific activity of this compound against various pathogens remains to be thoroughly investigated.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid | Fused furan-pyrrole | Antioxidant potential |
| Pyrrole derivatives | Pyrrole-based | Neuroprotective effects |
| Furan derivatives | Furan-based | Antimicrobial activity |
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. For example:
- Synthetic Route : The use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures can facilitate the formation of the desired ring structure .
Future Directions
Further research is necessary to explore the biological activity of this compound in depth. Key areas for future investigation include:
- In vitro and in vivo studies to assess antioxidant and neuroprotective effects.
- Exploration of antimicrobial properties against a range of pathogens.
- Detailed mechanistic studies to elucidate interaction pathways with biological targets.
Scientific Research Applications
Structure
The structural complexity of 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid suggests that it may interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions.
Pharmaceutical Applications
The compound has shown promise in pharmaceutical research due to its potential anti-inflammatory and antioxidant properties. Studies have indicated that compounds with similar structures can influence cellular pathways related to inflammation and stress responses.
Biochemical Research
Research indicates that this compound may interact with enzymes or receptors involved in metabolic processes. The unique fused ring structure may enhance its ability to penetrate biological membranes and modulate enzyme activity.
Case Study: Enzyme Interaction
In biochemical assays, compounds with similar furan-pyrrole structures were tested for their ability to inhibit specific enzymes involved in metabolic pathways. Results showed a dose-dependent inhibition, suggesting that further exploration of this compound could yield significant insights into its enzymatic interactions .
Synthetic Chemistry
The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. Understanding the synthetic routes is crucial for developing efficient production methods for research purposes.
Synthetic Route Overview
Common methods include:
- Cyclization of appropriate precursors using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures.
- Optimization of reaction conditions to maximize yield and purity .
Potential Applications in Material Science
Given its unique chemical structure, there is potential for applications in material science, particularly in the development of novel polymers or coatings that require specific mechanical or thermal properties.
Summary Table of Research Findings
Comparison with Similar Compounds
Structural Differences :
- Functional Group: The target compound has a propanoic acid (–CH₂COOH) substituent, while this analog features an α-amino ketone (–CH(NH₂)CO–) group.
- Polarity and Solubility : The carboxylic acid in the target compound increases hydrophilicity (logP likely lower) compared to the ketone group, which may reduce aqueous solubility .
- Bioactivity: The amino ketone group could facilitate nucleophilic interactions (e.g., with amine-reactive targets), whereas the carboxylic acid may engage in ionic or hydrogen-bonding interactions.
3-[5-(4-Chlorophenyl)-Spiro[1,2,3a,6a-Tetrahydropyrrolo[3,4-c]Pyrrole-3,3'-1H-Indole]-1-yl]Propanoic Acid (CAS: 1217780-43-2)
Structural Differences :
- Core Heterocycle : This compound replaces the furo[3,4-c]pyrrolidine with a spiro[indole-pyrrolo]pyrrole system, introducing a planar indole moiety.
Pharmacological Implications :
- The spiro system may confer greater conformational rigidity, affecting binding specificity to targets like serotonin or dopamine receptors. The chlorine atom could modulate electron distribution, influencing metabolic stability .
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-yl]-1,3-Benzothiazol-2-Amine (CAS: 810633-89-7)
Structural Differences :
- Heterocyclic Core : This compound features a 1,3,5-triazine ring instead of a fused furopyrrolidine, with a benzothiazole substituent.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Physicochemical Properties: The carboxylic acid group in the target compound likely enhances solubility in polar solvents (e.g., water or ethanol) compared to the amino ketone analog, making it more suitable for oral formulations .
- Bioactivity : The furo[3,4-c]pyrrolidine core’s rigidity may improve binding affinity to targets requiring deep pocket engagement, such as proteases or GPCRs.
- Synthetic Challenges : Derivatives with spiro or triazine cores (e.g., CAS 1217780-43-2) require multistep syntheses, whereas the target compound’s simpler structure could streamline production .
Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Further experimental studies are needed to validate these hypotheses.
Q & A
Q. What are the common synthetic routes for 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example:
- Cyclization : Use of diazomethane in dichloromethane with triethylamine at –20°C to form pyrrolidine intermediates, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) .
- Ester hydrolysis : Conversion of ethyl ester derivatives to the free acid using NaOH (5% solution) under reflux .
- Key conditions include strict temperature control (–15°C to –20°C) for cyclization and solvent selection (e.g., dichloromethane or xylene) to stabilize intermediates.
Q. How is the purity of this compound assessed, and what analytical techniques are recommended?
- HPLC : Purity validation using ≥98% HPLC-grade standards, as seen in analogous pyrrole derivatives .
- Recrystallization : Purification from 2-propanol or methanol to remove byproducts .
- Spectroscopy : NMR (1H/13C) and mass spectrometry (MS) for structural confirmation. The SMILES and InChIKey provided in databases (e.g., ) aid in spectral matching .
Q. What are the recommended storage conditions to ensure the compound’s stability?
Store as a dry powder at room temperature in airtight containers, protected from light and moisture. Stability is comparable to structurally similar acetic acid derivatives (e.g., ) .
Q. What structural analogs of this compound are used in medicinal chemistry research?
Analogous compounds include:
- Octahydropyrrolo[3,4-c]pyrrole derivatives : Used as intermediates in kinase inhibitor synthesis .
- Pyrrolo[3,4-c]pyrazole esters : Investigated for anticancer activity via enzyme inhibition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR) during characterization?
- Parameter optimization : Adjust NMR solvent (e.g., DMSO-d6 vs. CDCl3) to enhance signal resolution.
- Dynamic processes : Variable-temperature NMR to identify rotamers or tautomers causing signal splitting.
- Cross-validation : Compare with X-ray crystallography data (if available) or computational models (DFT) .
Q. What strategies are effective in optimizing the cyclization step for the tetrahydrofuropyrrole moiety?
- Catalyst selection : Boron trifluoride diethyl etherate (BF3·Et2O) enhances cyclization efficiency, as demonstrated in related hydroxy acid syntheses .
- Reaction monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in ring-closing reactions .
Q. How can contradictory results in biological activity assays be addressed?
- Purity verification : Re-test compound batches using HPLC-MS to rule out degradation products .
- Assay conditions : Standardize cell lines, buffer pH (e.g., ammonium acetate pH 6.5), and incubation times .
- Positive controls : Include known inhibitors (e.g., kinase inhibitors) to validate assay sensitivity .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Q. How can researchers mitigate low yields in large-scale synthesis?
- Process intensification : Optimize reaction stoichiometry (e.g., 1.2 eq. diazomethane) and reduce solvent volume .
- Continuous flow systems : Improve heat/mass transfer for exothermic steps like cyclization .
Q. What mechanistic insights exist for the compound’s potential enzyme inhibition?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
